(2S,4R)-4-methylazetidine-2-carboxylic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

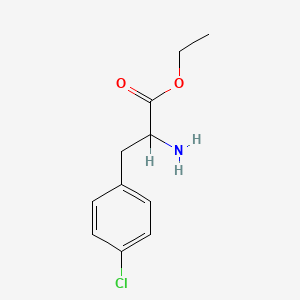

“(2S,4R)-4-methylazetidine-2-carboxylic acid” is a chemical compound with the CAS Number: 2241129-92-8. It has a molecular weight of 115.13 .

Molecular Structure Analysis

The IUPAC Name for this compound is (2S,4R)-4-methylazetidine-2-carboxylic acid. The InChI Code for this compound is 1S/C5H9NO2/c1-3-2-4 (6-3)5 (7)8/h3-4,6H,2H2,1H3, (H,7,8)/t3-,4+/m1/s1 .Wissenschaftliche Forschungsanwendungen

Synthesis and Molecular Weight Studies

The compound (2S,4R)-4-methylazetidine-2-carboxylic acid has been utilized in the synthesis of novel isomeric analogs of dl-proline, contributing to the formation of abnormally high molecular weight polypeptides. This process involves the reaction of α,β-dibromo carbonyl ester with benzylamine, followed by hydrolysis and catalytic hydrogenation to yield the title compound (Soriano, Podraza, & Cromwell, 1980).

Glycosidase Inhibitory Activity

Azetidine iminosugars synthesized from d-glucose, including (2S,3R)-3-hydroxy-N-methylazetidine-2-carboxylic acid, have shown significant inhibitory activity against amyloglucosidase from Aspergillus niger. These compounds, derived through intramolecular Mitsunobu reactions, offer potential insights into enzyme inhibition mechanisms (Lawande et al., 2015).

Rotational Barriers in Isomerization

Studies on rotational barriers for cis/trans isomerization of various proline analogues, including (2S,4R)-4-hydroxypyrrolidine-2-carboxylic acid, have been conducted using dynamic 1H NMR spectroscopy. These investigations are crucial for understanding the structural dynamics of these compounds (Kern, Schutkowski, & Drakenberg, 1997).

Non-Proteinogenic Amino Acid Applications

The synthesis of 3-hydroxyazetidine carboxylic acids from D-glucose, including derivatives of (2S,4R)-4-methylazetidine-2-carboxylic acid, has been shown to provide valuable non-proteinogenic amino acids. These compounds are stable at acidic and neutral pH and have applications in peptide isosteres, potentially useful in medicinal chemistry (Glawar et al., 2013).

Antibacterial Agent Synthesis

The stereochemical purity of azetidinylquinolones, including those containing a 7-(3-amino-2-methyl-1-azetidinyl) moiety, has been explored to understand the effects of chirality on potency and in vivo efficacy. This research has implications for the development of novel antibacterial agents (Frigola et al., 1995).

Plant and Bacterial Studies

Azetidine-2-carboxylic acid, a proline analogue, has been used in studies of proline metabolism and protein conformation in organisms like Arabidopsis thaliana and Escherichia coli. This research is significant for understanding biochemical pathways in different life forms (Verbruggen, van Montagu, & Messens, 1992).

Safety and Hazards

Eigenschaften

IUPAC Name |

(2S,4R)-4-methylazetidine-2-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9NO2/c1-3-2-4(6-3)5(7)8/h3-4,6H,2H2,1H3,(H,7,8)/t3-,4+/m1/s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HJNCIIYYAHQDGZ-DMTCNVIQSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC(N1)C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1C[C@H](N1)C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

115.13 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(2S,4R)-4-methylazetidine-2-carboxylic acid | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(7-ethyl-6-(4-fluorophenyl)-2-oxo-2,3-dihydro-1H-imidazo[1,2-b]pyrazol-3-yl)-N-(2-(trifluoromethyl)phenyl)acetamide](/img/structure/B2534558.png)

![N-(5-chloro-2-methoxyphenyl)-2-(4-oxo-1-phenylpyrazolo[3,4-d]pyrimidin-5-yl)acetamide](/img/structure/B2534562.png)

![N-(4-chlorobenzyl)-N-(3-fluorophenyl)-3-methyl-[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide](/img/structure/B2534563.png)

![3-(4-chlorobenzyl)-7-(4-chlorophenyl)-1-methyloxazolo[2,3-f]purine-2,4(1H,3H)-dione](/img/structure/B2534567.png)

![2-[(5-propyl-1,2,4-oxadiazol-3-yl)methyl]-1H-benzimidazole](/img/structure/B2534576.png)